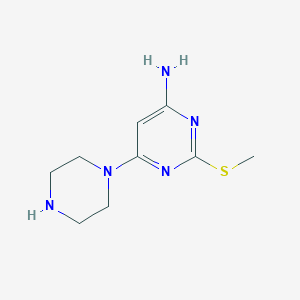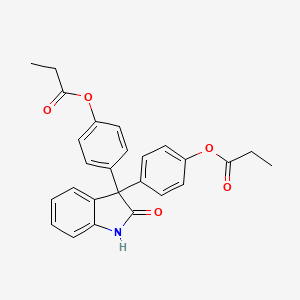
Oxyphenisatine Dipropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxyphenisatine Dipropionate is a chemical compound known for its laxative properties. It is a derivative of oxyphenisatine, which was widely used as a laxative until it was withdrawn from the market due to its association with liver damage . The compound is characterized by the presence of two propionate groups attached to the oxyphenisatine molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxyphenisatine Dipropionate typically involves the condensation of isatin with phenol, followed by esterification with propionic anhydride. The reaction conditions include the use of strong acids to protonate the ketone group of isatin, facilitating the condensation reaction . The esterification step requires the presence of a base to neutralize the acid by-products.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes purification steps such as column chromatography using silica gel to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Oxyphenisatine Dipropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include quinones from oxidation, alcohols from reduction, and various substituted aromatic compounds from electrophilic substitution.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound to study esterification and condensation reactions.
Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.
Medicine: Although withdrawn as a laxative, it is studied for its pharmacological properties and potential therapeutic applications.
Industry: Used in the synthesis of other chemical compounds and as a reference standard in analytical chemistry
Wirkmechanismus
The mechanism of action of Oxyphenisatine Dipropionate involves its interaction with the gastrointestinal tract. It stimulates the mucosal lining, leading to increased peristalsis and bowel movements. The molecular targets include adenylate cyclase and mucosal permeability pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisacodyl: Another laxative with similar properties but different chemical structure.
Sodium Picosulfate: A laxative that is also used for bowel cleansing.
Phenolphthalein: Previously used as a laxative but withdrawn due to safety concerns.
Uniqueness
Oxyphenisatine Dipropionate is unique due to its specific esterification with propionic acid, which differentiates it from other laxatives. This modification affects its pharmacokinetics and pharmacodynamics, making it distinct in its action and metabolism .
Eigenschaften
Molekularformel |
C26H23NO5 |
|---|---|
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
[4-[2-oxo-3-(4-propanoyloxyphenyl)-1H-indol-3-yl]phenyl] propanoate |
InChI |
InChI=1S/C26H23NO5/c1-3-23(28)31-19-13-9-17(10-14-19)26(21-7-5-6-8-22(21)27-25(26)30)18-11-15-20(16-12-18)32-24(29)4-2/h5-16H,3-4H2,1-2H3,(H,27,30) |
InChI-Schlüssel |
CPVBCDLXWGSXAL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OC1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)OC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


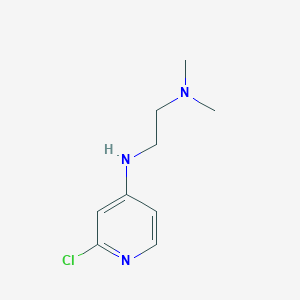

![1-Hexadecyl-2-[3-(1-hexadecyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium perchlorate](/img/structure/B13865032.png)
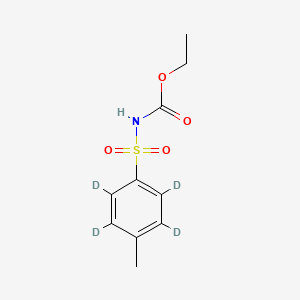
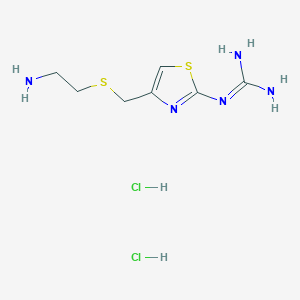
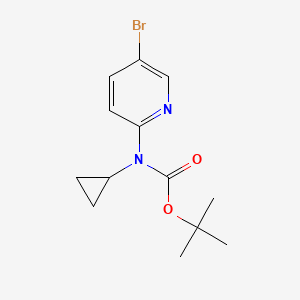
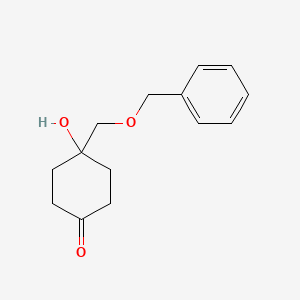
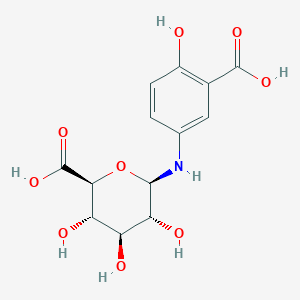
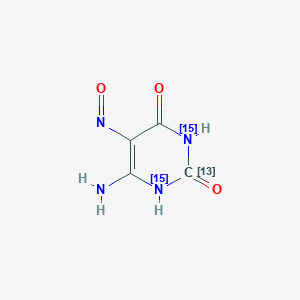

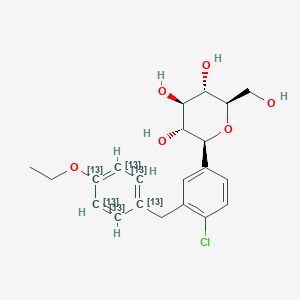
![(6-Iodoimidazo[1,2-a]pyridin-2-yl)(phenyl)methanone](/img/structure/B13865077.png)
